molecular formula C8H4F6O B1410358 4-Difluoromethoxy-2-fluorobenzotrifluoride CAS No. 1807040-61-4

4-Difluoromethoxy-2-fluorobenzotrifluoride

Cat. No.: B1410358
CAS No.: 1807040-61-4
M. Wt: 230.11 g/mol
InChI Key: KZSHBXCVDAGXHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Difluoromethoxy-2-fluorobenzotrifluoride is an organic compound with the molecular formula C8H4F6O It is characterized by the presence of a difluoromethoxy group, a fluorine atom, and a trifluoromethyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Difluoromethoxy-2-fluorobenzotrifluoride typically involves the introduction of fluorine atoms and the difluoromethoxy group onto a benzene ring. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative, such as 2-fluorobenzotrifluoride.

    Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced using a reagent like difluoromethyl ether in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is typically carried out under anhydrous conditions and may require a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include:

    Continuous Flow Reactors: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-Difluoromethoxy-2-fluorobenzotrifluoride can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms and the difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) can be used to facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

4-Difluoromethoxy-2-fluorobenzotrifluoride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of fluorinated organic compounds and their interactions with biological systems.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Difluoromethoxy-2-fluorobenzotrifluoride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The difluoromethoxy group may also play a role in modulating the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzotrifluoride: Similar structure but lacks the difluoromethoxy group.

    4-Fluoro-2-trifluoromethylphenol: Contains a hydroxyl group instead of the difluoromethoxy group.

    3-Difluoromethoxy-4-fluorobenzotrifluoride: Similar but with different positioning of the difluoromethoxy and fluorine groups.

Uniqueness

4-Difluoromethoxy-2-fluorobenzotrifluoride is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both difluoromethoxy and trifluoromethyl groups on the benzene ring makes it a valuable compound for various applications, particularly in the synthesis of fluorinated organic molecules.

Properties

IUPAC Name

4-(difluoromethoxy)-2-fluoro-1-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6O/c9-6-3-4(15-7(10)11)1-2-5(6)8(12,13)14/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZSHBXCVDAGXHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Difluoromethoxy-2-fluorobenzotrifluoride
Reactant of Route 2
Reactant of Route 2
4-Difluoromethoxy-2-fluorobenzotrifluoride
Reactant of Route 3
Reactant of Route 3
4-Difluoromethoxy-2-fluorobenzotrifluoride
Reactant of Route 4
Reactant of Route 4
4-Difluoromethoxy-2-fluorobenzotrifluoride
Reactant of Route 5
Reactant of Route 5
4-Difluoromethoxy-2-fluorobenzotrifluoride
Reactant of Route 6
Reactant of Route 6
4-Difluoromethoxy-2-fluorobenzotrifluoride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.